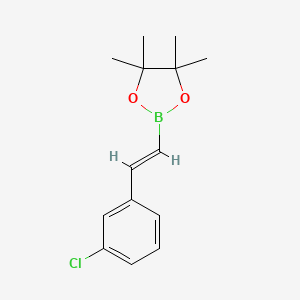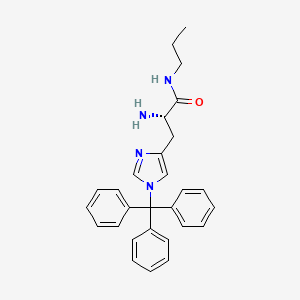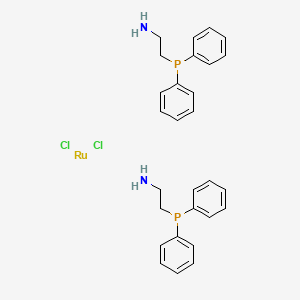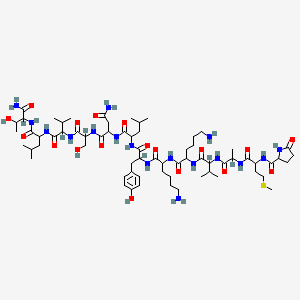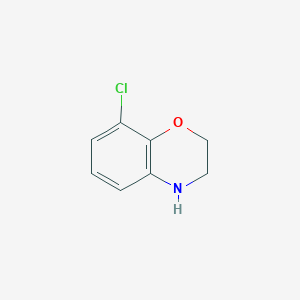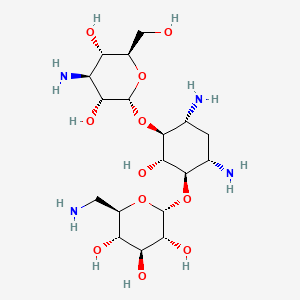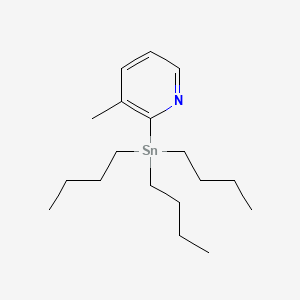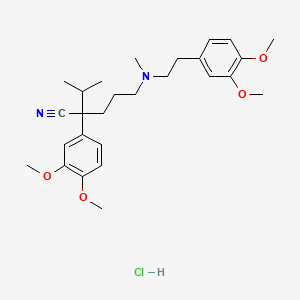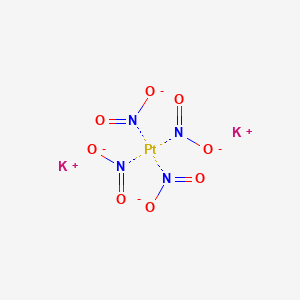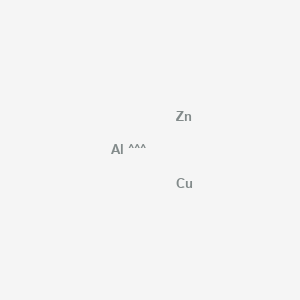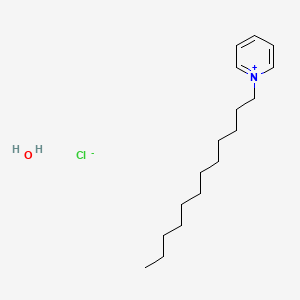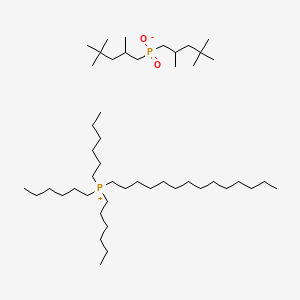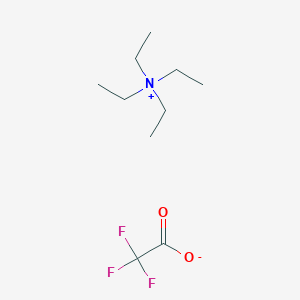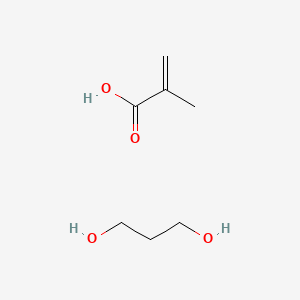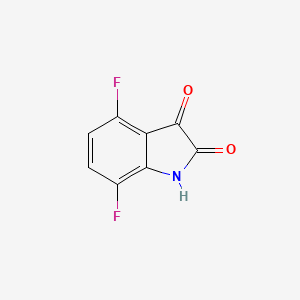
4,7-Difluoroindoline-2,3-dione
説明
4,7-Difluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It has an average mass of 183.112 Da and a monoisotopic mass of 183.013184 Da .
Synthesis Analysis
The synthesis of 4,7-Difluoroindoline-2,3-dione involves a reaction with sodium hydroxide and dihydrogen peroxide in water at 20℃ for approximately 2 hours . This is followed by a reaction with hydrogen chloride in water at 0℃ .Molecular Structure Analysis
The molecular structure of 4,7-Difluoroindoline-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure does not have any freely rotating bonds .Physical And Chemical Properties Analysis
4,7-Difluoroindoline-2,3-dione has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 37.4±0.3 cm3, and it has a polar surface area of 46 Å2 . The compound also has a polarizability of 14.8±0.5 10-24 cm3 and a surface tension of 48.3±3.0 dyne/cm . Its molar volume is 116.0±3.0 cm3 .科学的研究の応用
Application 1: Eradication of Bacterial Persister Cells and Biofilms
- Summary of the Application : 4,7-Difluoroindoline-2,3-dione is a type of halogenated indole that has been studied for its ability to eradicate bacterial persister cells and biofilms . These are metabolically dormant cells that are highly tolerant to traditional antibiotics and represent a major drug resistance mechanism .
- Methods of Application or Experimental Procedures : In the study, 36 diverse indole derivatives were investigated with the aim of identifying novel compounds that inhibit persisters and biofilm formation by Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus . The halogenated indoles were found to be effective in eradicating persister formation by these bacteria .
- Results or Outcomes : The results demonstrated that halogenated indoles, including 4,7-Difluoroindoline-2,3-dione, are potentially useful for controlling bacterial antibiotic resistance . Specifically, 5-iodoindole and other halogenated indoles, including 4-fluoroindole, 7-chloroindole, and 7-bromoindole, eradicated persister formation by E. coli and S. aureus .
Application 2: Synthesis of Antitumor Agents
- Summary of the Application : 4,7-Difluoroindoline-2,3-dione has been used in the synthesis of potential antitumor agents . Specifically, it was used to prepare a compound known as (RS)-6,7–Difluoro-3-(4-hydroxyphenyl)-3-(4-methoxyphenyl)indolin-2-one .
- Methods of Application or Experimental Procedures : The preparation of this compound was performed using 4,7-difluoroindoline-2,3-dione and 4-methoxyphenylmagnesium bromide . The specific experimental procedures and technical details were not provided in the source.
Application 3: Fluorinated Building Blocks
Safety And Hazards
特性
IUPAC Name |
4,7-difluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGOEPJMKPVIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588633 | |
| Record name | 4,7-Difluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Difluoroindoline-2,3-dione | |
CAS RN |
749240-52-6 | |
| Record name | 4,7-Difluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



